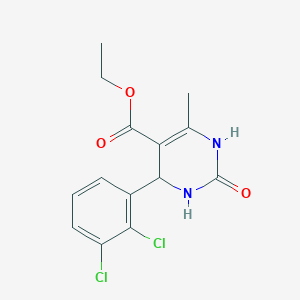
Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a dichlorophenyl group and a tetrahydropyrimidine ring, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli condensation reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and urea are used as starting materials. The reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce hydroxylated derivatives.
科学研究应用
Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity, including its effects on enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group and the tetrahydropyrimidine ring play crucial roles in binding to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of functional groups, which contributes to its distinct properties and applications.
属性
分子式 |
C14H14Cl2N2O3 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC 名称 |
ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-3-21-13(19)10-7(2)17-14(20)18-12(10)8-5-4-6-9(15)11(8)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |
InChI 键 |
LCJXNRFZPHKEMQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


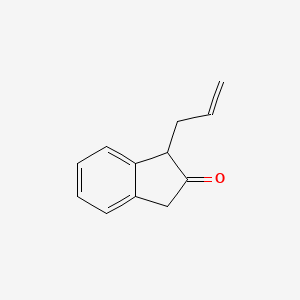

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
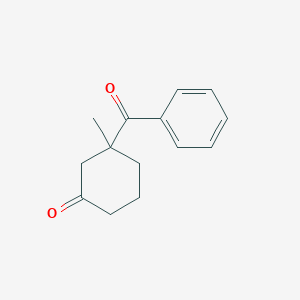
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
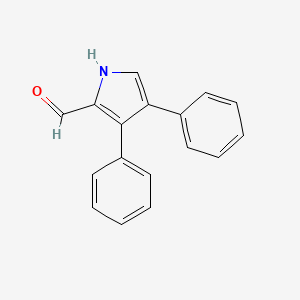
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
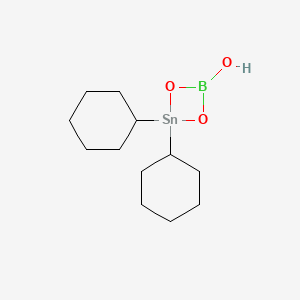
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)

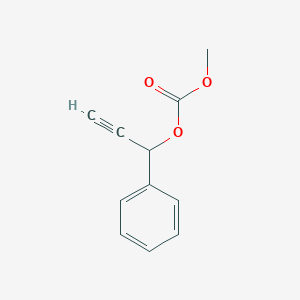
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
